2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine depends on its application. In pharmaceutical research, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)pyridine: Another closely related compound with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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